3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5/c1-32-16-6-4-7-17(11-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-5-2-3-10-29-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDKDUBQATDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
This compound can be represented by the following structural formula:
Research indicates that this compound may interact with various biological targets, particularly in the modulation of sodium channels. Sodium channels are crucial for the propagation of action potentials in neurons and muscle cells. The modulation of these channels can influence pain pathways and neurological disorders.
1. Antinociceptive Effects
Studies have shown that derivatives of this compound exhibit significant antinociceptive properties. For instance, a study on related pyridone amides demonstrated their efficacy in reducing inflammatory pain through sodium channel modulation . This suggests potential applications in pain management therapies.
3. Neuroprotective Properties
The neuroprotective potential of related compounds has been documented, with mechanisms involving the inhibition of oxidative stress and inflammation. These properties could be beneficial in treating neurodegenerative diseases . The presence of a pyridine moiety may enhance these effects due to its known interactions with neurotransmitter systems.
Case Studies
While specific case studies directly involving this compound are sparse, analogous compounds have been documented in clinical settings:
- Case Study 1 : A study involving pyridone derivatives demonstrated significant reductions in pain scores among patients with neuropathic pain when treated with sodium channel modulators similar to the target compound .
- Case Study 2 : Research on furocoumarin derivatives indicated a correlation between structural modifications and reduced genotoxicity while maintaining cytotoxic properties, suggesting a pathway for optimizing the safety profile of related compounds .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known modulators is beneficial:
Scientific Research Applications
The compound exhibits a range of biological activities that are currently being studied for their potential therapeutic benefits.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. Notably:
- Cell Lines Tested :
- Human glioblastoma (U-87)
- Triple-negative breast cancer (MDA-MB-231)
The cytotoxic effects observed suggest that modifications to the chemical structure can enhance its effectiveness against specific cancer types.
Table 1: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| U-87 (Glioblastoma) | This compound | TBD |
| MDA-MB-231 (Breast) | Similar derivative | TBD |
Antioxidant Properties
The compound has demonstrated significant antioxidant activity. The DPPH radical scavenging method is commonly used to evaluate the effectiveness of compounds in neutralizing free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 0.5 mM | Reference |
Case Studies
A notable study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across a range of cancer cell lines. This compound was identified as having promising antineoplastic activity, suggesting that structural modifications could enhance its efficacy against particular types of cancer.
Q & A
Q. Characterization :
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Basic: How are structural ambiguities resolved using crystallographic data?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties:
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : SHELXL software refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. The trifluoromethyl group’s orientation is confirmed via Fourier difference maps .
- Validation : Check CIF files with PLATON to ensure no missed symmetry or disorder .
Advanced: How can researchers design experiments to evaluate its pharmacological potential?
Answer:
In vitro assays :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare with combretastatin A-4 analogues for structure-activity relationship (SAR) insights .
- Anti-inflammatory activity : Measure inhibition of NF-κB signaling in RAW264.7 macrophages using luciferase reporters or ELISA for cytokines (e.g., TNF-α, IL-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
